5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridines are a class of compounds that have been studied for their pharmacological properties . They are characterized by a fused ring structure that includes a pyrazole ring and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of these compounds typically includes a fused ring structure with a pyrazole ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve cycloaddition and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific compound. Some compounds in this class exhibit excellent thermal stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A range of studies has focused on synthesizing new heterocyclic compounds based on various core structures, such as thiazole and pyrazole derivatives, and evaluating their antimicrobial activities. For example, Gouda et al. (2010) described the synthesis of pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety and tested their antimicrobial properties, with some compounds showing promising activities Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010).
Novel Routes to Heterocyclic Compounds
Research has also explored new synthetic pathways to create benzamide-based 5-aminopyrazoles and their fused heterocycles, revealing significant antiviral activities against avian influenza virus in some derivatives. Hebishy et al. (2020) outlined a novel synthesis route for these compounds, showcasing their potential in antiviral drug development Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).
Pharmaceutical Applications
The exploration of heterocyclic compounds extends into pharmaceutical applications, where specific derivatives have been synthesized and evaluated for their potential as COX-2 inhibitors, showcasing the versatility of these compounds in drug discovery. For instance, Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives and tested them as potential COX-2 inhibitors, highlighting the therapeutic potential of such compounds Patel, M. V., Bell, R., Majest, S., Henry, R., & Kolasa, T. (2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-nitrophenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-25(27)16-7-3-5-14(11-16)21-24-19(17-8-1-2-9-20(17)28-21)12-18(23-24)15-6-4-10-22-13-15/h1-11,13,19,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNQSDKXABQFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.